molecular formula C15H18N2 B7869481 N-[(quinolin-4-yl)methyl]cyclopentanamine

N-[(quinolin-4-yl)methyl]cyclopentanamine

Cat. No.: B7869481
M. Wt: 226.32 g/mol
InChI Key: YRTQVALBGQACJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(quinolin-4-yl)methyl]cyclopentanamine is a cyclopentanamine derivative featuring a quinoline moiety substituted at the 4-position with a methylene linker. The quinoline ring system, a bicyclic structure combining benzene and pyridine, is known for its role in medicinal chemistry due to its bioavailability and ability to interact with biological targets such as enzymes and receptors . For instance, quinoline-containing compounds are frequently explored as REV-ERB inhibitors, NMDA receptor ligands, and antiviral agents .

The compound’s structure suggests possible synthetic routes involving alkylation of cyclopentanamine with a quinolin-4-ylmethyl halide, analogous to methods described for related compounds (e.g., N-(3-methoxyphenethyl)cyclopentanamine via iodocyclopentane alkylation) . Its physicochemical properties, such as lipophilicity from the cyclopentane ring and aromaticity from quinoline, may influence bioavailability and target binding.

Properties

IUPAC Name

N-(quinolin-4-ylmethyl)cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-6-13(5-1)17-11-12-9-10-16-15-8-4-3-7-14(12)15/h3-4,7-10,13,17H,1-2,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTQVALBGQACJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(quinolin-4-yl)methyl]cyclopentanamine typically involves the reaction of quinoline derivatives with cyclopentanamine under specific conditions. One common method is the alkylation of quinoline with cyclopentanamine using a suitable alkylating agent. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(quinolin-4-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

N-[(quinolin-4-yl)methyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(quinolin-4-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes or receptors, affecting various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-[(quinolin-4-yl)methyl]cyclopentanamine with structurally or functionally related compounds, emphasizing substituent effects, biological activity, and applications.

Table 1: Structural and Functional Comparison of Cyclopentanamine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Pharmacological Activity Application Reference
This compound (Target) C₁₅H₁₈N₂ 226.32 Quinolin-4-ylmethyl Hypothetical: NMDA receptor modulation, antiviral Medicinal chemistry, radiopharmaceuticals
1-(4-Fluorophenyl)-N-[[3-[(1-methyl-4-piperidyl)methyl]phenyl]methyl]cyclopentanamine C₂₈H₃₆FN₃ 433.61 4-Fluorophenyl, piperidylmethyl 15-fold higher REV-ERB inhibition vs. precursor REV-ERB inhibitor, anticancer
N-((2-methylquinolin-4-yl)methyl)cyclopentanamine dihydrochloride C₁₆H₂₁Cl₂N₃ 326.27 2-Methylquinolin-4-ylmethyl Not specified Research use (non-therapeutic)
[11C]HACH242 (N-((5-(4-fluoro-2-[11C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine) C₁₅H₁₄F[11C]NO 272.29 (non-radioactive) 4-Fluoro-2-methoxyphenylpyridinyl Binds NR2B-containing NMDA receptors PET imaging tracer for neurological disorders
N-((2,2-dimethyl-2H-chromen-6-yl)methyl)cyclopentanamine (9i) C₁₈H₂₃NO 269.38 Chromenylmethyl Antiviral (unreported specifics) Antiviral drug development
N-(4-chlorobenzyl)cyclopentanamine C₁₂H₁₆ClN 209.72 4-Chlorobenzyl Not specified Chemical intermediate
N-[(2,4-dichlorophenyl)methyl]cyclopentanamine C₁₂H₁₅Cl₂N 244.16 2,4-Dichlorobenzyl Not specified Coordination chemistry

Biological Activity

N-[(quinolin-4-yl)methyl]cyclopentanamine is a compound characterized by its unique structure, which includes a quinoline moiety linked to a cyclopentanamine group. This structural combination contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C_{14}H_{16}N_{2}, with a molecular weight of approximately 228.29 g/mol. The compound features a quinoline ring, which is known for its pharmacological significance, and a cyclopentanamine structure that enhances its biological interactions.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • Quinoline derivatives, including this compound, have demonstrated potential as antimicrobial agents. Studies suggest that they can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.
  • Anticancer Properties :
    • Research indicates that this compound may possess anticancer properties. Compounds with similar structures have shown moderate to good inhibitory effects on cancer cell lines, such as HeLa and MCF-7 . The mechanism often involves interaction with DNA or inhibition of specific enzymes related to cancer proliferation.
  • Cytotoxicity :
    • The compound has been evaluated for cytotoxic effects against different human cancer cell lines. In vitro studies report varying degrees of cytotoxicity, suggesting that while some derivatives show significant activity, others may have limited effectiveness .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The quinoline moiety is known for its role in binding to enzymes and receptors, potentially modulating various biological pathways. For instance, it may act as an inhibitor of topoisomerases or interact with cellular signaling pathways involved in apoptosis and cell cycle regulation .

Comparative Analysis

To better understand the significance of this compound in medicinal chemistry, a comparative analysis with structurally related compounds is useful.

Compound NameStructure FeaturesBiological Activity
N-(quinolin-6-yl)methylcyclopentanamineSimilar quinoline structure but different substitutionAntimicrobial and anticancer properties
2-MethylquinolineBase structure without cyclopentanamineLimited biological activity compared to derivatives
CyclopentanamineContains cyclopentane structure onlyLacks significant pharmacological properties

This table illustrates how the structural variations impact the biological activities of related compounds.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, against breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, highlighting their potential as anticancer agents .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of quinoline derivatives against Gram-positive and Gram-negative bacteria. Results showed that this compound had significant inhibitory effects on specific bacterial strains, suggesting its utility in developing new antimicrobial therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.